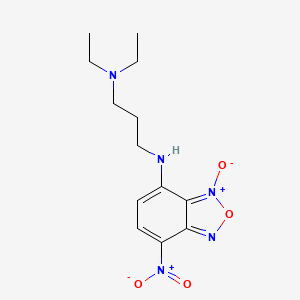
D-Glucose, 2-deoxy-2-((4-((1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl)methyl)-3,6-dioxo-1,4-cyclohexadien-1-yl)amino)-, (1R-(1alpha,2beta,4abeta,8aalpha))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucose, 2-deoxy-2-((4-((1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl)methyl)-3,6-dioxo-1,4-cyclohexadien-1-yl)amino)-, (1R-(1alpha,2beta,4abeta,8aalpha))- is a complex organic compound with a unique structure. It is derived from D-Glucose, a simple sugar, and has been modified to include a variety of functional groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the modification of D-Glucose. The introduction of the deoxy group and the attachment of the complex naphthalenyl and cyclohexadienyl groups require specific reagents and conditions. Common methods may include:
Protection and Deprotection Steps: To protect certain functional groups during the synthesis.
Coupling Reactions: To attach the naphthalenyl and cyclohexadienyl groups.
Oxidation and Reduction Reactions: To achieve the desired oxidation states.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: For precise control over reaction conditions.
Continuous Flow Chemistry: For large-scale production with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Leading to the formation of different oxidation products.
Reduction: To modify the oxidation state of certain functional groups.
Substitution: Where specific groups can be replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metals like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.
Study of Reaction Mechanisms: To understand the behavior of complex functional groups.
Biology
Biochemical Studies: To investigate its interactions with biological molecules.
Enzyme Inhibition: As a potential inhibitor of specific enzymes.
Medicine
Drug Development: As a lead compound for developing new pharmaceuticals.
Therapeutic Applications: Potential use in treating specific diseases.
Industry
Material Science: As a precursor for advanced materials.
Chemical Manufacturing: In the production of specialized chemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Binding: Inhibiting or activating specific enzymes.
Receptor Interaction: Binding to cellular receptors to modulate biological pathways.
Signal Transduction: Affecting intracellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Deoxy-D-Glucose: A simpler analog used in various biochemical studies.
Naphthalene Derivatives: Compounds with similar naphthalenyl groups.
Cyclohexadienyl Compounds: Molecules with related cyclohexadienyl structures.
Uniqueness
This compound’s uniqueness lies in its complex structure, combining multiple functional groups and rings, making it a versatile molecule for various applications.
Eigenschaften
CAS-Nummer |
129885-22-9 |
|---|---|
Molekularformel |
C27H39NO7 |
Molekulargewicht |
489.6 g/mol |
IUPAC-Name |
(2R)-2-[[4-[[(1R,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C27H39NO7/c1-15-6-5-7-23-26(15,3)9-8-16(2)27(23,4)12-17-10-21(32)18(11-20(17)31)28-19(13-29)24(34)25(35)22(33)14-30/h6,10-11,13,16,19,22-25,28,30,33-35H,5,7-9,12,14H2,1-4H3/t16?,19-,22?,23+,24?,25?,26+,27+/m0/s1 |
InChI-Schlüssel |
PCVGJLMXYRPNCO-KHPDQRQMSA-N |
Isomerische SMILES |
CC1CC[C@]2([C@H]([C@]1(C)CC3=CC(=O)C(=CC3=O)N[C@@H](C=O)C(C(C(CO)O)O)O)CCC=C2C)C |
Kanonische SMILES |
CC1CCC2(C(C1(C)CC3=CC(=O)C(=CC3=O)NC(C=O)C(C(C(CO)O)O)O)CCC=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


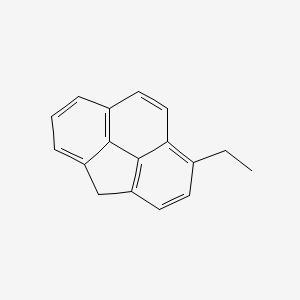


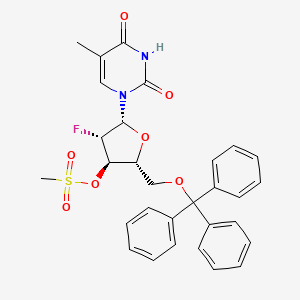
![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
![2-[[4-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide](/img/structure/B12797701.png)
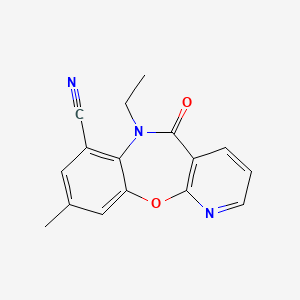

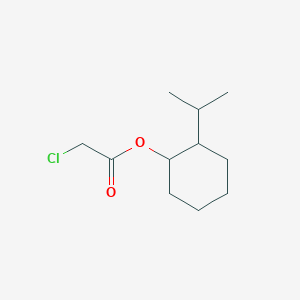

![6-[Methyl-(4-methylphenyl)sulfonylamino]hexanoic acid](/img/structure/B12797749.png)


